![molecular formula C10H9BClNO3 B3349475 (2-Chloro-8-methoxy-3-quinolinyl)-boronic acid CAS No. 220506-64-9](/img/structure/B3349475.png)
(2-Chloro-8-methoxy-3-quinolinyl)-boronic acid
Overview
Description
(2-Chloro-8-methoxy-3-quinolinyl)-boronic acid, also known as CMQ, is a boronic acid derivative that has been widely studied for its potential use in the treatment of cancer. It is a small molecule inhibitor of the proteasome, an enzyme complex that plays a crucial role in the degradation of intracellular proteins.
Mechanism Of Action
(2-Chloro-8-methoxy-3-quinolinyl)-boronic acid inhibits the proteasome activity by binding to the active site of the 20S proteasome, the catalytic core of the proteasome complex. This binding leads to the inhibition of the chymotrypsin-like activity of the proteasome, which is responsible for the degradation of intracellular proteins. The accumulation of misfolded proteins induces endoplasmic reticulum stress and ultimately leads to apoptosis.
Biochemical and Physiological Effects:
(2-Chloro-8-methoxy-3-quinolinyl)-boronic acid has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to inhibit tumor growth and angiogenesis in mouse models. In addition, (2-Chloro-8-methoxy-3-quinolinyl)-boronic acid has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One of the advantages of (2-Chloro-8-methoxy-3-quinolinyl)-boronic acid is its high potency and selectivity for the proteasome. It has been shown to be more potent than other proteasome inhibitors such as bortezomib. However, (2-Chloro-8-methoxy-3-quinolinyl)-boronic acid has poor solubility in aqueous solutions, which can limit its use in certain experiments. In addition, (2-Chloro-8-methoxy-3-quinolinyl)-boronic acid has not been extensively studied in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Future Directions
There are several future directions for the study of (2-Chloro-8-methoxy-3-quinolinyl)-boronic acid. One direction is to further explore its potential as a combination therapy with other chemotherapeutic agents. Another direction is to study its efficacy in animal models of cancer that are resistant to other proteasome inhibitors. Additionally, the development of more soluble analogs of (2-Chloro-8-methoxy-3-quinolinyl)-boronic acid could improve its utility in laboratory experiments and potentially in clinical trials. Finally, the study of (2-Chloro-8-methoxy-3-quinolinyl)-boronic acid in other disease models, such as neurodegenerative diseases, could expand its potential therapeutic applications.
Scientific Research Applications
(2-Chloro-8-methoxy-3-quinolinyl)-boronic acid has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the proteasome activity in cancer cells, leading to the accumulation of misfolded proteins and ultimately inducing apoptosis. (2-Chloro-8-methoxy-3-quinolinyl)-boronic acid has been tested in various cancer cell lines, including multiple myeloma, leukemia, and solid tumors. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.
properties
IUPAC Name |
(2-chloro-8-methoxyquinolin-3-yl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BClNO3/c1-16-8-4-2-3-6-5-7(11(14)15)10(12)13-9(6)8/h2-5,14-15H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOQRDIVHMGVHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C(=CC=C2)OC)N=C1Cl)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453517 | |
Record name | AGN-PC-0NF41F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-8-methoxy-3-quinolinyl)-boronic acid | |
CAS RN |
220506-64-9 | |
Record name | AGN-PC-0NF41F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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